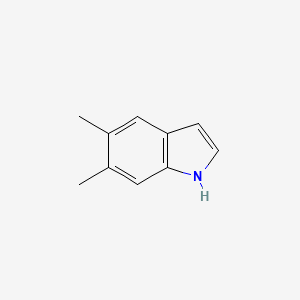
5,6-dimethyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-1H-indole is an organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring The presence of two methyl groups at the 5th and 6th positions of the indole ring distinguishes this compound from other indole derivatives
作用機序
Target of Action
5,6-Dimethyl-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This makes it a valuable candidate for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indole derivatives have been found to inhibit certain proteins, leading to antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting viral replication . Other indole derivatives have shown anti-inflammatory and analgesic activities
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
5,6-Dimethyl-1H-indole, like other indoles, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These activities suggest that this compound may influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biomolecules
Metabolic Pathways
Indole is known to be involved in several metabolic pathways, including the tryptophan-indole pathway
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and a ketone or aldehyde under acidic conditions. For this compound, the starting materials would be 5,6-dimethylphenylhydrazine and an appropriate ketone or aldehyde.
Another method involves the Leimgruber-Batcho indole synthesis, which uses o-nitrotoluene and dimethylformamide dimethyl acetal as starting materials. This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis or Leimgruber-Batcho synthesis. These methods can be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions: 5,6-Dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indoles. For example, nitration, halogenation, and sulfonation can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: 3-nitro-5,6-dimethyl-1H-indole, 3-bromo-5,6-dimethyl-1H-indole, etc.
科学的研究の応用
5,6-Dimethyl-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: This compound is investigated for its potential use in drug discovery, particularly in the design of molecules that can interact with specific biological targets.
Industry: Indole derivatives are used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
類似化合物との比較
Indole: The parent compound of the indole family, lacking the methyl groups at the 5th and 6th positions.
3-Methylindole: An indole derivative with a methyl group at the 3rd position.
5-Methoxyindole: An indole derivative with a methoxy group at the 5th position.
Uniqueness of 5,6-Dimethyl-1H-indole: The presence of two methyl groups at the 5th and 6th positions of the indole ring imparts unique chemical and physical properties to this compound. These modifications can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
5,6-dimethyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSHETACGYAGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2477002.png)



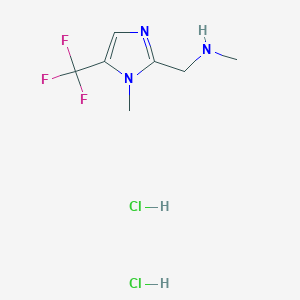
![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)
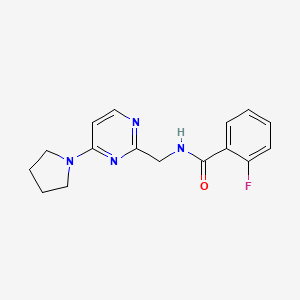
![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)
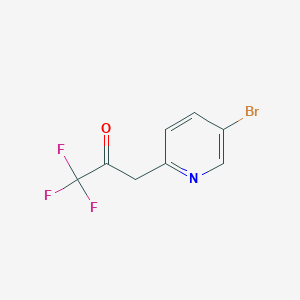
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)
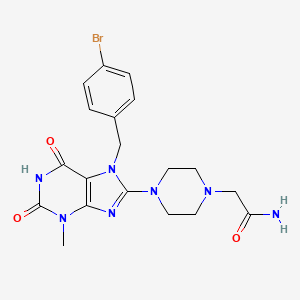
![4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2477017.png)
![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)
